N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2,4-dimethoxybenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Inhibitory Activities and Biological Interactions
- Kynurenine 3-Hydroxylase Inhibition : N-(4-phenylthiazol-2-yl)benzenesulfonamides, closely related to the compound , have been synthesized and evaluated for their inhibitory activity against kynurenine 3-hydroxylase. These compounds demonstrated high-affinity inhibition of the enzyme, with significant implications for studying the pathophysiological role of the kynurenine pathway in neuronal injury (S. Röver et al., 1997).
Anticancer Activity
Antiproliferative and Anticancer Effects : Research on mixed-ligand copper(II)-sulfonamide complexes, which include derivatives of benzenesulfonamide, has shown that these complexes can bind to DNA and exhibit significant antiproliferative activity against various cancer cell lines, including colon adenocarcinoma and leukemia cells. The ability of these complexes to induce cell death primarily through apoptosis highlights the potential anticancer applications of sulfonamide derivatives (M. González-Álvarez et al., 2013).
Celecoxib Derivatives for Anti-inflammatory and Anticancer Activities : Celecoxib derivatives, which share a sulfonamide component with the compound of interest, have been investigated for their anti-inflammatory, analgesic, antioxidant, and anticancer activities. Notably, certain derivatives exhibited significant anticancer potential without causing tissue damage, suggesting the therapeutic utility of sulfonamide derivatives in cancer treatment (Ş. Küçükgüzel et al., 2013).
Selective Cyclooxygenase-2 (COX-2) Inhibition
- Selective COX-2 Inhibition for Anti-inflammatory Applications : Compounds like JTE-522, which are selective COX-2 inhibitors containing a sulfonamide group, have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. This provides a pathway to explore similar compounds for their potential in treating cancer through selective inhibition of COX-2 (Hiromasa Hashimoto et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-18(17(11-16)26-2)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCUZAKOLYEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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